molecular formula C9H17NO4S B3395217 N-BOC-1,1-dioxothiomorpholine CAS No. 215791-95-0

N-BOC-1,1-dioxothiomorpholine

Cat. No.: B3395217
CAS No.: 215791-95-0
M. Wt: 235.3 g/mol
InChI Key: UPIBPNFZLMUGQX-UHFFFAOYSA-N
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Description

N-BOC-1,1-dioxothiomorpholine is a thiomorpholine derivative featuring a tert-butoxycarbonyl (BOC) protecting group and a sulfone (dioxo) moiety. This compound is structurally characterized by a six-membered ring containing sulfur and two oxygen atoms, with the BOC group attached to the nitrogen atom. It is widely used in medicinal chemistry and organic synthesis as a building block for drug development, particularly in the preparation of protease inhibitors and other bioactive molecules requiring stable sulfur-oxygen frameworks .

Properties

IUPAC Name

tert-butyl 1,1-dioxo-1,4-thiazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-4-6-15(12,13)7-5-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIBPNFZLMUGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215791-95-0
Record name tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-BOC-1,1-dioxothiomorpholine can be synthesized through several methods. One common method involves the reaction of thiomorpholine with di-tert-butyl dicarbonate (BOC₂O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Another method involves the oxidation of N-BOC-thiomorpholine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to achieve high yields and efficiency . The reaction conditions are optimized to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BOC-1,1-dioxothiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BOC-1,1-dioxothiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BOC-1,1-dioxothiomorpholine involves its ability to act as a protecting group for amines. The BOC group stabilizes the amine, preventing unwanted reactions during synthetic processes. The sulfone group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Structural Analogues

N-BOC-1,1-dioxothiomorpholine shares structural similarities with other BOC-protected amines and sulfone-containing compounds. Key analogues include:

Compound Name Molecular Formula Key Features Applications Reference
N-Boc-glycine methyl ester C₈H₁₅NO₄ BOC-protected glycine with ester group Peptide synthesis
N-Boc-1,6-hexanediamine hydrochloride C₁₁H₂₄ClN₂O₂ BOC-protected diamine with hydrochloride salt Crosslinking agents, polymer chemistry
Boc-N-O-O-N-Boc C₁₈H₂₄N₂O₆ BOC-protected isoindigo derivative with dual oxygen atoms Alkaloid synthesis
1-BOC-1,12-DIAMINODODECANE C₁₇H₃₄N₂O₂ Long-chain BOC-protected diamine Dendrimer synthesis, surfactants

Key Observations :

  • BOC-Protected Amines : Compounds like N-Boc-glycine methyl ester and N-Boc-1,6-hexanediamine hydrochloride share the BOC group’s stability under acidic conditions, making them ideal for stepwise synthesis .
  • Sulfone/Sulfur-Oxygen Frameworks : Unlike this compound, most analogues lack the sulfone moiety, which enhances electrophilicity and binding affinity in drug candidates.

Research Findings and Data

Spectroscopic Data :

  • Boc-N-O-O-N-Boc: Distinct ¹H-NMR peaks at δ 1.4 ppm (BOC methyl groups) and δ 7.2–7.8 ppm (aromatic protons) .

Biological Activity

N-BOC-1,1-dioxothiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a dioxothiomorpholine core. The N-Boc (tert-butyloxycarbonyl) group is often used to protect amines during chemical synthesis. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the DNA gyrase enzyme in Gram-negative bacteria such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. The inhibition constants (IC50 values) for these interactions are particularly noteworthy:

Bacterial Strain IC50 (nM)
E. coli DNA gyrase< 10
A. baumannii DNA gyrase< 10
P. aeruginosa DNA gyrase< 10

These values suggest that this compound is a potent inhibitor of bacterial DNA replication processes, which could be leveraged in developing new antibiotics.

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays using human liver cell lines (HepG2) reveal that this compound has low cytotoxicity. The following IC50 values were reported:

Assay Type IC50 (μM)
LDH Assay> 100
MTS Assay78
FMC Assay10.3

These results indicate that the compound does not exhibit significant toxicity at therapeutic concentrations.

Genotoxicity and Mutagenicity

This compound has been tested for genotoxic effects using the Ames test with Salmonella typhimurium TA98. The compound was found to be nonmutagenic at concentrations up to 25 μM, indicating a favorable safety profile for further development.

The primary mechanism of action for this compound appears to involve the inhibition of bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA topology during replication and transcription. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and growth.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models. For example:

  • A study demonstrated that the compound significantly reduced colony-forming units (CFUs) in A. baumannii cultures, showcasing its bacteriostatic properties.
  • Another investigation highlighted its selectivity against human topoisomerase IIα, further supporting its potential as a therapeutic agent with reduced side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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